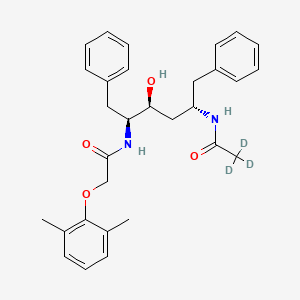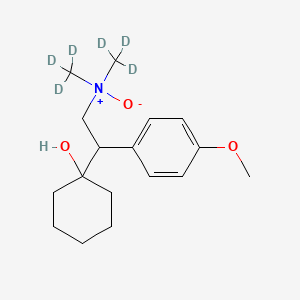
Venlafaxine N-oxide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Venlafaxine N-oxide-d6 is a deuterated derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. The deuteration process enhances the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in scientific research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Venlafaxine N-oxide-d6 typically involves the deuteration of Venlafaxine followed by the introduction of the N-oxide functional group. The process begins with the deuteration of Venlafaxine using deuterium gas (D2) under high pressure and temperature conditions. This step ensures the incorporation of deuterium atoms into the molecule. The deuterated Venlafaxine is then subjected to oxidation using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), to form the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale oxidation reactors for the introduction of the N-oxide group. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired quality for pharmaceutical applications .
化学反応の分析
Types of Reactions
Venlafaxine N-oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Deuterated Venlafaxine.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Venlafaxine N-oxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Venlafaxine.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Venlafaxine and its derivatives.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Venlafaxine N-oxide-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
類似化合物との比較
Similar Compounds
Venlafaxine: The parent compound, a non-deuterated SNRI.
O-desmethylvenlafaxine: The major active metabolite of Venlafaxine.
Duloxetine: Another SNRI with a similar mechanism of action.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Levomilnacipran: An SNRI with a higher affinity for norepinephrine reuptake inhibition .
Uniqueness
Venlafaxine N-oxide-d6 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research and pharmaceutical development, offering advantages over non-deuterated analogs in terms of reduced metabolic degradation and prolonged half-life .
特性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
299.44 g/mol |
IUPAC名 |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 |
InChIキー |
LASJEFFANGIOGZ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-] |
正規SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



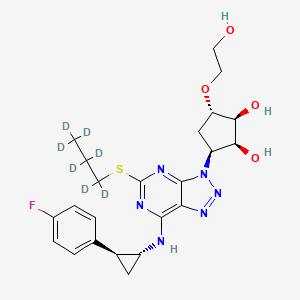
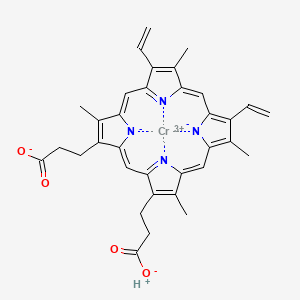
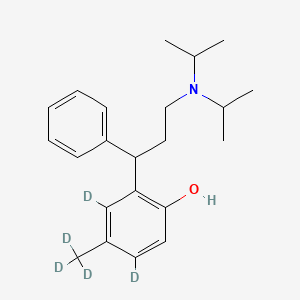
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
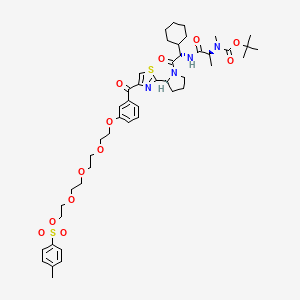
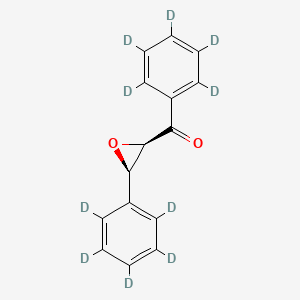
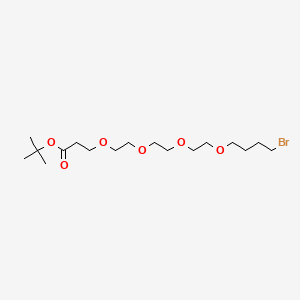

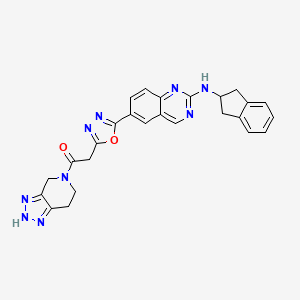
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
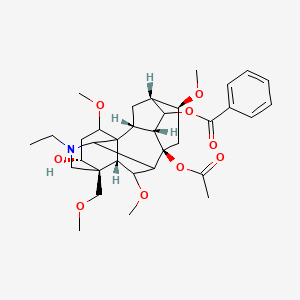
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
